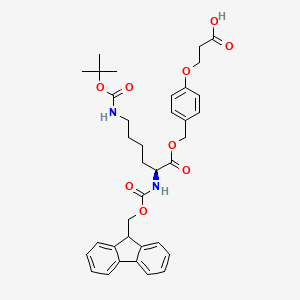
Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group, while the Boc (tert-butoxycarbonyl) group protects the side chain of lysine. The compound also contains a phenyl group and an ethylene glycol moiety, which can influence its solubility and reactivity.
Mecanismo De Acción
Target of Action
Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. Lysine, being a basic amino acid, often plays a crucial role in protein structure and function through its interaction with other amino acids and its potential for various post-translational modifications.
Mode of Action
This compound is used as a reagent in Fmoc solid-phase peptide synthesis . In this process, it is used to add a lysine residue to a growing peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted reactions during the synthesis process. Once the lysine residue has been added to the peptide, these protective groups can be removed to allow further reactions to occur .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This suggests that Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Temporal Effects in Laboratory Settings
It is known that this compound can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH typically involves multiple steps:
Protection of Lysine: The ε-amino group of lysine is protected using di-tert-butyl dicarbonate (Boc2O) to form Boc-Lys-OH.
Fmoc Protection: The α-amino group is then protected using Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) to yield Fmoc-Lys(Boc)-OH.
Attachment of Phenyl and Ethylene Glycol Groups: The phenyl and ethylene glycol groups are introduced through a series of esterification and etherification reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the protection and coupling reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc and Boc groups under acidic or basic conditions.
Substitution: The phenyl and ethylene glycol moieties can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.
Coupling Reagents: Common coupling reagents include HATU, DIC, and EDC.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Widely used in solid-phase peptide synthesis to introduce lysine residues.
Biology
Protein Engineering: Used in the synthesis of modified proteins and peptides for research purposes.
Medicine
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the phenyl and ethylene glycol groups.
Fmoc-Lys-OH: Lacks both the Boc protection and the additional moieties.
Uniqueness
Propiedades
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O9/c1-36(2,3)47-34(42)37-20-9-8-14-31(33(41)45-22-24-15-17-25(18-16-24)44-21-19-32(39)40)38-35(43)46-23-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h4-7,10-13,15-18,30-31H,8-9,14,19-23H2,1-3H3,(H,37,42)(H,38,43)(H,39,40)/t31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJZTRVQGRYLFZ-HKBQPEDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
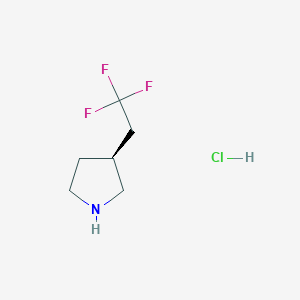
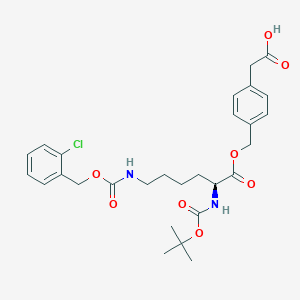



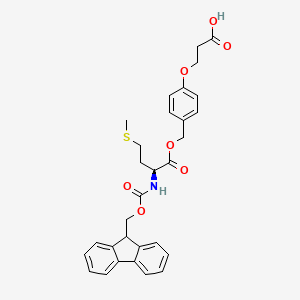



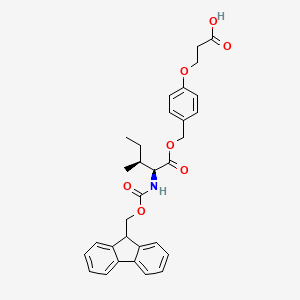
![2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6289873.png)
![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B6289876.png)


